Spiro[5.6]dodecan-3-one
Description
Significance of Spiro Compounds in Advanced Organic Synthesis and Chemical Research
Spiro compounds, characterized by two or more rings connected by a single common atom, are prominent in organic chemistry. wikipedia.org Their unique three-dimensional structures and conformational rigidity make them valuable scaffolds in drug discovery and materials science. soton.ac.ukwhiterose.ac.uk The spiro junction creates a distinct molecular architecture that has drawn considerable attention from synthetic chemists. walshmedicalmedia.comresearchgate.net
These compounds are not just synthetic curiosities; they are found in a variety of natural products with significant biological activities. researchgate.netbeilstein-journals.org The applications of spiro compounds are diverse, ranging from pharmaceuticals and agrochemicals to organic electronics and sensors. walshmedicalmedia.comontosight.ai Their structural complexity often correlates with potent biological effects, including antimicrobial, antiviral, and anticancer properties. ontosight.ai The synthesis of these molecules, particularly the stereoselective construction of the spiro center, is a key area of research in modern organic chemistry. soton.ac.uk
Structural Characteristics and Nomenclature of Spiro[5.6]dodecane Systems
Spiro[5.6]dodecan-3-one is a bicyclic compound featuring a spiro atom that links a six-membered ring and a seven-membered ring. wikipedia.orgvulcanchem.com The nomenclature of spiro compounds is systematically defined by the International Union of Pure and Applied Chemistry (IUPAC). qmul.ac.uk The prefix "spiro" is followed by square brackets containing the number of atoms in each ring, excluding the spiro atom, listed in ascending order and separated by a period. qmul.ac.uk
For this compound, the numbers in the brackets, [5.6], indicate that one ring has five carbon atoms (forming a six-membered ring with the spiro atom) and the other has six carbon atoms (forming a seven-membered ring with the spiro atom). vulcanchem.com The numbering of the carbon skeleton starts in the smaller ring, adjacent to the spiro atom, proceeds around the smaller ring, through the spiro atom, and then around the larger ring. youtube.com The "-3-one" suffix specifies the location of a ketone functional group on the third carbon atom of the dodecane (B42187) framework.
The parent structure, Spiro[5.6]dodecane, has the molecular formula C12H22. nih.gov The introduction of a ketone group in this compound gives it the molecular formula C12H20O. biosynth.com
Table 1: Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C12H20O biosynth.com |
| Molecular Weight | 180.29 g/mol biosynth.com |
| CAS Number | 130065-92-8 biosynth.com |
| IUPAC Name | this compound |
This table is interactive. Click on the headers to sort.
Historical Context of this compound Research and its Derivatives
The study of spiro compounds dates back to the work of von Baeyer. qmul.ac.uk Over the years, extensive research has been conducted on the synthesis and properties of various spirocyclic systems. soton.ac.uk While specific historical research focused solely on this compound is not extensively documented in readily available literature, the broader field of spiro compound chemistry provides a rich context.
Research has led to the development of numerous synthetic methodologies for creating spirocycles, including intramolecular cyclizations and rearrangement reactions. wikipedia.orgwhiterose.ac.uk The synthesis of derivatives, such as those containing heteroatoms (atoms other than carbon) within the rings, has also been a significant area of exploration. walshmedicalmedia.comvulcanchem.com For instance, the synthesis of related structures like 7,12-Dioxaspiro[5.6]dodec-9-ene and 3-Oxa-spiro[5.6]dodecane-2,4-dione highlights the versatility of the spiro[5.6]dodecane framework. smolecule.comlookchem.com The development of these derivatives is often driven by the search for novel compounds with specific biological or material properties. ontosight.aiontosight.ai
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
spiro[5.6]dodecan-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O/c13-11-5-9-12(10-6-11)7-3-1-2-4-8-12/h1-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVQVBEZGTFSTFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2(CC1)CCC(=O)CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Spiro 5.6 Dodecan 3 One and Its Derivatives
Strategies for the Construction of the Spiro[5.6]dodecan-3-one Core
The assembly of the fundamental this compound skeleton relies on multi-step sequences and key cyclization reactions that build the two conjoined rings around a central quaternary carbon atom.
Multi-step synthesis is a foundational approach in organic chemistry for creating complex molecules from simpler, commercially available starting materials. wikipedia.org This strategy involves a sequence of chemical reactions that gradually build the target molecule, with each step creating an intermediate compound that is used in the subsequent reaction. For a target like this compound, a retrosynthetic analysis would be employed to work backward from the final product to identify suitable precursors.
A classic and powerful multi-step method for the formation of a six-membered ring with an α,β-unsaturated ketone, a key feature of the this compound structure, is the Robinson annulation. wikipedia.orgbyjus.commasterorganicchemistry.comlibretexts.org This reaction sequence combines two fundamental transformations: a Michael addition followed by an intramolecular aldol condensation. wikipedia.orgbyjus.commasterorganicchemistry.com The process effectively "builds" a new six-membered ring onto an existing ketone. byjus.com In the context of this compound, the starting material would be cycloheptanone, which would act as the Michael donor, and a suitable Michael acceptor like methyl vinyl ketone. The sequence results in the formation of the desired fused ring system characteristic of the target spiroketone. wikipedia.org
Cyclization reactions are critical for forming the ring structures of the this compound scaffold. The final and key ring-forming step in the Robinson annulation is an intramolecular aldol condensation. masterorganicchemistry.com After the initial Michael addition creates a 1,5-diketone intermediate, a base is used to form an enolate which then attacks the second ketone within the same molecule. masterorganicchemistry.comkhanacademy.org This intramolecular reaction is favorable when it leads to the formation of stable five- or six-membered rings. khanacademy.orgyoutube.comyoutube.com Subsequent dehydration (loss of a water molecule) yields the final α,β-unsaturated ketone in the newly formed six-membered ring. masterorganicchemistry.com
Other cyclization strategies can also be employed for the synthesis of spiro compounds. For instance, radical cyclization offers a method to form spiro-compounds. In one approach, ketones can be converted into diphenyl diselenoacetals, which are then transformed into selenides. These intermediates can undergo a radical 5-exo cyclization when treated with triphenyltin hydride and azoisobutyronitrile to generate the spirocyclic core. rsc.org Domino reactions, which involve a cascade of multiple bond-forming events in a single pot, are also gaining prominence for the efficient synthesis of complex spiro compounds. nih.govmdpi.comnih.gov
Synthesis of Spiro[5.6]dodecane Derivatives with Heteroatoms
Introducing heteroatoms (atoms other than carbon and hydrogen, such as oxygen and nitrogen) into the spiro[5.6]dodecane framework significantly expands its chemical diversity and potential applications.
The synthesis of aza-spiro[5.6]dodecanes has been successfully achieved through various multi-step pathways. One reported method begins with a spirocyclic epoxide, which undergoes ring-opening with an azide anion. preprints.org The resulting azide is then converted to a 1,2,3-triazole via a "click reaction." preprints.org Subsequent removal of a protecting group yields a primary amine, which can be further functionalized through coupling reactions with various carboxylic acids to produce a range of diastereomerically pure pyrrole derivatives based on the 8-azaspiro[5.6]dodec-10-ene scaffold. mdpi.comresearchgate.netresearchgate.net
The synthesis of oxa-spiro systems containing multiple oxygen atoms has also been explored. An efficient method for preparing new spiro-tetraoxadodecanediamines involves a multicomponent reaction of primary arylamines, gem-dihydroperoxides, and glyoxal, catalyzed by lanthanide salts like samarium(III) nitrate (Sm(NO₃)₃·6H₂O). rsc.org This method has been shown to produce various N,N'-diaryl-7,8,11,12-tetraoxaspiro[5.6]dodecane-9,10-diamines in high yields. rsc.org
| Derivative Name | Starting Acid | Activating Agent | Yield |
|---|---|---|---|
| (5-(5-Chloropyridin-2-yl)-1H-pyrrol-2-yl)((1RS,2RS,6RS)-2-(4-(4-fluorophenyl)-1H-1,2,3-triazol-1-yl)-1-hydroxy-8-azaspiro[5.6]dodec-10-en-8-yl)methanone | 5-(5-Chloropyridin-2-yl)-1H-pyrrole-2-carboxylic acid | HBTU | 85% |
| ((1RS,2RS,6RS)-2-(4-(4-Fluorophenyl)-1H-1,2,3-triazol-1-yl)-1-hydroxy-8-azaspiro[5.6]dodec-10-en-8-yl)(5-(trifluoromethyl)-1H-pyrrol-2-yl)methanone | 5-(Trifluoromethyl)-1H-pyrrole-2-carboxylic acid | HBTU | 84% |
| Product Name | Catalyst (5 mol%) | Yield |
|---|---|---|
| N,N'-bis(4-chlorophenyl)-7,8,11,12-tetraoxaspiro[5.6]dodecane-9,10-diamine | Sm(NO₃)₃·6H₂O | 87% |
| N,N'-bis(4-fluorophenyl)-7,8,11,12-tetraoxaspiro[5.6]dodecane-9,10-diamine | Sm(NO₃)₃·6H₂O | 85% |
| N,N'-bis(4-bromophenyl)-7,8,11,12-tetraoxaspiro[5.6]dodecane-9,10-diamine | Sm(NO₃)₃·6H₂O | 90% |
The synthesis of spirocycles presents a significant stereochemical challenge due to the potential for creating chiral centers, including the spiro-atom itself. rsc.orgrsc.org Enantioselective synthesis, which aims to produce a single enantiomer of a chiral molecule, is of paramount importance. rsc.orgrsc.org Over the past two decades, and particularly with the rise of organocatalysis, numerous methodologies have been developed for the asymmetric synthesis of spiro compounds. rsc.orgsemanticscholar.org
Diastereoselective synthesis, which controls the formation of one diastereomer over another, is also crucial. The synthesis of 8-azaspiro[5.6]dodec-10-ene derivatives mentioned previously, for example, yields diastereomerically pure products. mdpi.comresearchgate.net This selectivity is often dictated by the specific reaction pathway and the stereochemistry of the starting materials and intermediates. mdpi.com For instance, in the synthesis of certain spirooxindoles, a one-pot, three-component [3+2] cycloaddition reaction can generate multiple stereocenters with high diastereoselectivity. nih.gov Similarly, one-pot procedures for creating spiro indenoquinoxaline-cyclopropane derivatives have been shown to produce two new diastereomers, with one being formed in a significantly higher yield than the other. researchgate.net General strategies for achieving high stereocontrol in spirocycle synthesis often involve the use of chiral catalysts, chiral auxiliaries, or synergistic catalysis combining organocatalysis with transition metal catalysis. nih.govrsc.org
Ring-closing metathesis (RCM) is a powerful and versatile reaction in organic synthesis for the formation of cyclic compounds, particularly macrocycles and other challenging ring systems. nih.gov The reaction utilizes transition metal catalysts, such as those based on ruthenium (e.g., Grubbs' catalysts), to form a new double bond within a molecule, thereby closing a ring. arkat-usa.orgrsc.org
This methodology provides a general and versatile route to various spiro-cyclic systems under mild reaction conditions. arkat-usa.org The typical strategy involves the preparation of a precursor containing two terminal alkene (olefin) groups attached to a single quaternary carbon. For the synthesis of a spiro[5.6]dodecane system, this would involve a diallylated cycloheptane (B1346806) derivative. Treatment of this diene with an RCM catalyst would then initiate the ring-closing cascade to form the second, six-membered ring of the spirocycle. A key advantage of RCM is that it introduces a double bond into the newly formed ring, which can be used for further synthetic modifications. arkat-usa.org This approach has been used to create a variety of spiro systems, demonstrating its flexibility for potential application in the synthesis of spiro[5.6]dodecane and its analogs. arkat-usa.orgsemanticscholar.org
| Diallylated Precursor | RCM Product | Catalyst |
|---|---|---|
| 2,2-Diallyl-5,5-dimethyl-1,3-cyclohexanedione | 5,5-Dimethylspiro[5.5]undec-1-ene-3,7-dione | Grubbs' Catalyst |
| 2,2-Diallyl-1,3-cyclohexanedione | Spiro[5.5]undec-1-ene-3,7-dione | Grubbs' Catalyst |
| 2,2-Diallyl-1,3-cyclopentanedione | Spiro[4.5]dec-1-ene-3,6-dione | Grubbs' Catalyst |
Diversity-Oriented Synthesis (DOS) Approaches for Spiro[5.6]dodecane Building Blocks
Diversity-Oriented Synthesis (DOS) is a powerful strategy in modern synthetic chemistry that aims to generate a collection of structurally diverse molecules from a common starting material in a limited number of steps. imperial.ac.ukijrsset.org This approach is particularly valuable for the exploration of novel chemical space and the discovery of new bioactive compounds. The rigid, three-dimensional nature of the spiro[5.6]dodecane scaffold makes it an attractive target for DOS, as it allows for the precise spatial arrangement of functional groups. tandfonline.com
A hypothetical DOS approach to a library of Spiro[5.6]dodecane building blocks could commence from a common precursor, such as a functionalized cyclohexanone and a protected 1,7-dibromoheptane. A key branching point in the synthesis could involve the introduction of various substituents on the cyclohexanone ring prior to the spirocyclization step. Further diversification can be achieved by employing a range of cyclization strategies and post-cyclization modifications.
Key Principles of DOS Applied to Spiro[5.6]dodecane:
Scaffold Diversity: While the core spiro[5.6]dodecane skeleton is maintained, diversity can be introduced by varying the ring sizes (e.g., spiro[5.5]undecane, spiro[6.6]tridecane) or by incorporating heteroatoms into either of the rings.
Appendage Diversity: Different functional groups and substituents can be introduced at various positions on both the cyclohexane (B81311) and cycloheptane rings.
Stereochemical Diversity: The generation of different stereoisomers of the spirocyclic core and its substituents can significantly expand the diversity of the library.
Illustrative DOS Strategy for Spiro[5.6]dodecane Analogs:
An effective DOS strategy could involve a multi-step sequence starting from readily available materials. For instance, a substituted cyclohexanone could undergo a spiro-annulation reaction with a suitable cycloheptane precursor. The resulting this compound can then be subjected to a variety of functional group interconversions to generate a library of diverse molecules.
| Diversification Point | Reagents/Conditions | Resulting Diversity |
| Cyclohexanone Precursor | Substituted cyclohexanones (e.g., with alkyl, aryl, or functional groups at C2, C4) | Appendage diversity on the six-membered ring |
| Spirocyclization | Base-catalyzed alkylation with 1,6-dihalohexane derivatives | Formation of the core spiro[5.6]dodecane scaffold |
| Ketone Modification | Wittig reaction, Grignard addition, Reduction, Reductive amination | Functional group diversity at the C3 position |
| α-Functionalization | Enolate formation followed by alkylation, halogenation, or acylation | Appendage diversity at the C2 and C4 positions |
This approach allows for the systematic exploration of the chemical space around the spiro[5.6]dodecane scaffold, leading to the generation of a library of compounds with diverse structural features.
Functional Group Interconversions and Modifications on the this compound Framework
The ketone functionality in this compound is a versatile handle for a wide range of chemical transformations, enabling the synthesis of a vast array of derivatives. These modifications can be used to introduce new functional groups, alter the electronic properties of the molecule, and create new chiral centers.
Key Functional Group Interconversions:
Reduction to Alcohol: The ketone can be readily reduced to the corresponding secondary alcohol, Spiro[5.6]dodecan-3-ol, using various reducing agents. This transformation introduces a hydroxyl group that can be further functionalized.
| Reagent | Product | Stereoselectivity |
| Sodium borohydride (NaBH₄) | Spiro[5.6]dodecan-3-ol | Generally low |
| Lithium aluminum hydride (LiAlH₄) | Spiro[5.6]dodecan-3-ol | Generally low |
| L-Selectride® | Spiro[5.6]dodecan-3-ol | High, depending on steric hindrance |
Conversion to Alkene: The Wittig reaction provides a powerful method for converting the ketone into an alkene. masterorganicchemistry.com By choosing the appropriate phosphorus ylide, a variety of substituents can be introduced at the C3 position.
| Phosphorus Ylide | Product |
| Methyltriphenylphosphonium bromide/n-BuLi | 3-Methylene-spiro[5.6]dodecane |
| Ethyltriphenylphosphonium bromide/n-BuLi | 3-Ethylidene-spiro[5.6]dodecane |
| Benzyltriphenylphosphonium chloride/n-BuLi | 3-Benzylidene-spiro[5.6]dodecane |
Reductive Amination: The ketone can be converted into a primary, secondary, or tertiary amine via reductive amination. This reaction involves the formation of an imine or enamine intermediate, which is then reduced in situ.
| Amine Source | Reducing Agent | Product |
| Ammonia (NH₃) | Sodium cyanoborohydride (NaBH₃CN) | Spiro[5.6]dodecan-3-amine |
| Methylamine (CH₃NH₂) | Sodium triacetoxyborohydride (NaBH(OAc)₃) | N-Methyl-spiro[5.6]dodecan-3-amine |
| Dimethylamine ((CH₃)₂NH) | Sodium triacetoxyborohydride (NaBH(OAc)₃) | N,N-Dimethyl-spiro[5.6]dodecan-3-amine |
Baeyer-Villiger Oxidation: This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group, converting the cyclic ketone into a lactone (a cyclic ester). The regioselectivity of the oxygen insertion is dependent on the migratory aptitude of the adjacent carbon atoms. For this compound, two possible lactone products can be formed.
| Reagent | Potential Products |
| meta-Chloroperoxybenzoic acid (m-CPBA) | Oxaspiro[6.6]tridecan-3-one and Oxaspiro[5.7]tridecan-4-one |
α-Functionalization: The protons on the carbon atoms alpha to the ketone (C2 and C4) are acidic and can be removed by a strong base to form an enolate. This enolate can then react with various electrophiles to introduce substituents at these positions.
| Electrophile | Product |
| Methyl iodide (CH₃I) | 2-Methyl-spiro[5.6]dodecan-3-one |
| Benzyl bromide (BnBr) | 2-Benzyl-spiro[5.6]dodecan-3-one |
| N-Bromosuccinimide (NBS) | 2-Bromo-spiro[5.6]dodecan-3-one |
These functional group interconversions and modifications provide a rich toolbox for the synthetic chemist to create a wide variety of this compound derivatives, each with unique properties and potential applications.
Reactivity and Chemical Transformations of Spiro 5.6 Dodecan 3 One Systems
Carbonyl Reactivity and Related Transformations within the Spiro[5.6]dodecan-3-one Structure
The carbonyl group is the most prominent functional group in this compound and dictates much of its chemical behavior. The carbon atom of the carbonyl is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by nucleophiles. libretexts.orgsolubilityofthings.com This reactivity is fundamental to a wide array of transformations. mhmedical.comallstudiesjournal.com
Nucleophilic Addition Reactions: Like other ketones, this compound is expected to undergo nucleophilic addition reactions. The approach of the nucleophile to the carbonyl carbon leads to the formation of a tetrahedral intermediate. libretexts.org Subsequent protonation yields the corresponding alcohol, Spiro[5.6]dodecan-3-ol.
Reduction Reactions: The reduction of the carbonyl group is a common transformation. This can be achieved using various reducing agents, such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), to yield Spiro[5.6]dodecan-3-ol. The stereochemical outcome of such reductions can often be controlled, leading to the preferential formation of one diastereomer over the other (see Section 3.3).
Grignard and Organolithium Reactions: The addition of organometallic reagents, like Grignard reagents (R-MgBr) or organolithium reagents (R-Li), would lead to the formation of tertiary alcohols. This reaction creates a new carbon-carbon bond at the C-3 position, allowing for the introduction of various alkyl or aryl substituents onto the spiro[5.6]dodecane framework.
Wittig Reaction: The Wittig reaction provides a method to convert the carbonyl group into a carbon-carbon double bond. Reaction with a phosphorus ylide (a Wittig reagent) would yield a methylene-spiro[5.6]dodecane derivative, effectively replacing the oxygen atom with a CH₂ group or other substituted alkylidene group.
Cyanohydrin Formation: The addition of hydrogen cyanide (HCN) or a cyanide salt (e.g., KCN) in the presence of acid leads to the formation of a cyanohydrin. This reaction adds a hydroxyl group and a nitrile group to the C-3 carbon, providing a versatile intermediate for further synthetic transformations.
The reactivity of the carbonyl group can be influenced by steric hindrance imposed by the spirocyclic structure, potentially affecting reaction rates compared to simpler acyclic or monocyclic ketones. libretexts.org
Rearrangement Reactions Involving Spiro[5.6]dodecanone Oximes (e.g., Beckmann Rearrangement)
The conversion of this compound to its corresponding oxime opens a pathway to significant molecular rearrangements, most notably the Beckmann rearrangement. wikipedia.orgmasterorganicchemistry.com This reaction transforms an oxime into an amide, and in the case of cyclic oximes, it results in the formation of a ring-expanded lactam. wikipedia.org
The process begins with the reaction of this compound with hydroxylamine (NH₂OH) to form this compound oxime. masterorganicchemistry.com This oxime is then treated with an acid catalyst (such as sulfuric acid, polyphosphoric acid, or a Lewis acid) to initiate the rearrangement. wikipedia.orgchemistrysteps.com
The key step of the Beckmann rearrangement is the migration of an alkyl group from the oxime carbon to the nitrogen atom, which occurs anti (trans) to the hydroxyl group as it departs. wikipedia.orgchemistrysteps.com Since this compound is an unsymmetrical ketone, its oxime can exist as two geometric isomers (E and Z). The migration of one of the two different carbon groups attached to the C-3 carbon will lead to two possible lactam products.
Migration of the C-2 methylene group (cyclohexane ring): If the oxime geometry places the C-2 group anti to the hydroxyl leaving group, migration of this group will occur. This results in the insertion of the nitrogen atom into the cyclohexane (B81311) ring, leading to the formation of a 13-membered lactam, 4-aza-spiro[6.6]tridecan-3-one .
Migration of the C-4 methylene group (cyclohexane ring): Conversely, if the C-4 group is anti to the hydroxyl, its migration will lead to the same product due to the symmetry of the migrating fragment relative to the spiro center.
In rearrangements of unsymmetrical aliphatic ketones, it is often observed that the bulkier or longer alkyl chain preferentially migrates. acs.orgscispace.com This selectivity is influenced by the relative stability of the E/Z oxime isomers and the migratory aptitude of the respective groups. chemistrysteps.com Under acidic conditions, isomerization between the E and Z forms of the oxime can occur, potentially leading to a mixture of products. chemistrysteps.com
| Starting Material | Reaction | Key Reagents | Potential Products |
| This compound | Oxime Formation | NH₂OH | This compound oxime |
| This compound oxime | Beckmann Rearrangement | H₂SO₄, PPA, or other acid catalysts | 4-aza-spiro[6.6]tridecan-3-one |
Stereoselective Reactions on Spiro[5.6]dodecane Scaffolds
The rigid, three-dimensional structure of the spiro[5.6]dodecane scaffold provides a basis for stereoselective transformations. The existing stereochemistry of the rings can influence the outcome of reactions, a concept known as substrate control. This is particularly relevant for reactions at the prochiral C-3 carbonyl group.
Diastereoselective Reduction of the Carbonyl Group: The reduction of the ketone at C-3 to an alcohol (Spiro[5.6]dodecan-3-ol) can proceed with diastereoselectivity. The hydride reagent will preferentially attack the carbonyl carbon from the less sterically hindered face of the molecule. The relative hindrance is determined by the conformation of the six- and seven-membered rings. This leads to the formation of one diastereomer of the alcohol in excess. For many cyclic ketones, treatment with lithium and hydrated transition metal salts (like FeCl₂·4H₂O or CuCl₂·2H₂O) can achieve highly stereoselective reductions to yield the most thermodynamically stable alcohol. organic-chemistry.org
Biocatalytic Reductions: The use of biocatalysts, such as whole cells of plants or microorganisms, offers another powerful method for the stereoselective reduction of prochiral ketones. nih.govresearchgate.net These reactions can produce chiral alcohols with high optical purity and can be highly selective for one enantiomer. nih.gov Applying such methods to this compound could provide access to enantiomerically pure forms of Spiro[5.6]dodecan-3-ol, which are valuable chiral building blocks.
| Reaction | Reagents/Catalysts | Expected Outcome |
| Diastereoselective Reduction | Li, FeCl₂·4H₂O in THF | Formation of the thermodynamically more stable diastereomer of Spiro[5.6]dodecan-3-ol. |
| Asymmetric Bioreduction | Plant or microbial cells (e.g., Daucus carota, Saccharomyces) | Enantioselective formation of (R)- or (S)-Spiro[5.6]dodecan-3-ol. |
Strategies for Functionalization of this compound and its Derivatives
Functionalization of the spiro[5.6]dodecane skeleton involves introducing new atoms or functional groups to modify its properties. Strategies can target the inherent reactivity of the ketone or involve multi-step synthetic sequences to modify the hydrocarbon rings.
Functionalization via the Carbonyl Group: As discussed in Section 3.1, the carbonyl group is a primary handle for functionalization. Reactions such as Grignard additions, Wittig reactions, and cyanohydrin formation introduce new carbon-based substituents at the C-3 position.
Functionalization via Enolate Chemistry: The presence of α-hydrogens (on C-2 and C-4) allows for the formation of an enolate ion under basic conditions. This enolate can then act as a nucleophile, reacting with various electrophiles to introduce functionality at the α-position.
α-Alkylation: Reaction of the enolate with an alkyl halide (e.g., methyl iodide) would introduce an alkyl group at the C-2 or C-4 position.
α-Halogenation: In acidic or basic media, the ketone can be halogenated at the α-position with reagents like Br₂.
Aldol Condensation: The enolate can react with another carbonyl compound (like benzaldehyde) in an aldol addition or condensation reaction, forming a new carbon-carbon bond and introducing a β-hydroxy carbonyl or α,β-unsaturated carbonyl moiety.
Ring Expansion and Modification: Rearrangement reactions, such as the Beckmann rearrangement described in Section 3.2, represent a profound functionalization strategy, altering the core ring structure itself by incorporating a heteroatom (nitrogen) to form a lactam.
Synthesis of Fused Heterocycles: The ketone can serve as a starting point for the synthesis of more complex, fused heterocyclic systems. For example, condensation reactions with reagents like substituted hydrazines or hydroxylamines can lead to the formation of fused pyrazole or isoxazole rings, respectively. The synthesis of complex spiro heterocycles is a significant area of research in medicinal chemistry. mdpi.comnih.gov
Structural Analysis and Conformational Studies of Spiro 5.6 Dodecan 3 One and Analogs
X-ray Crystallographic Investigations of Spiro[5.6]dodecane Derivatives
Conformational Analysis of Spiro[5.6]dodecane Ring Systems
The conformational landscape of Spiro[5.6]dodecan-3-one is primarily dictated by the inherent conformational preferences of its constituent cyclohexane (B81311) and cycloheptane (B1346806) rings and the geometric constraints imposed by the spiro center.
The cyclohexane ring is well-understood to exist predominantly in a low-energy chair conformation, which effectively minimizes both angle and torsional strain. Other conformations, such as the boat and twist-boat, are significantly higher in energy.
The cycloheptane ring, on the other hand, is conformationally more labile, with several low-energy conformations being accessible. The most stable conformations are the twist-chair and, to a lesser extent, the twist-boat. The chair and boat conformations of cycloheptane are considered transition states rather than stable conformers. researchgate.net The energy differences between these conformations are small, leading to a flexible system.
The spiro linkage introduces significant constraints on the geometry of the molecule. The spiro carbon atom is a quaternary center, and the four bonds originating from it are tetrahedrally arranged. This rigid arrangement dictates the relative orientation of the two rings. The shared atom restricts the independent conformational changes of the cyclohexane and cycloheptane rings, leading to a degree of interdependence in their motions.
Due to the flexibility of the cycloheptane ring and the possibility of ring inversion in the cyclohexane ring, this compound is expected to exhibit dynamic conformational behavior in solution. The interconversion between different conformations would occur through low-energy pathways.
Variable temperature Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying such dynamic processes. scribd.com By analyzing the changes in the NMR spectrum at different temperatures, it is possible to determine the energy barriers for conformational interconversions and to identify the major and minor conformers present at equilibrium. For spiro compounds with six-membered rings, dynamic NMR experiments have revealed flexible structures. scribd.com
The interconversion pathways in this compound would likely involve pseudorotation of the cycloheptane ring and chair-flipping of the cyclohexane ring, with the energy barriers being influenced by the steric hindrance around the spiro center.
Stereochemical Elucidation and Absolute Configuration Assignment for this compound Analogs
The spiro carbon atom in asymmetrically substituted this compound analogs can be a stereocenter, leading to the existence of enantiomers. This type of chirality is known as axial chirality. wikipedia.org The assignment of the absolute configuration of these chiral spiro compounds is a crucial aspect of their stereochemical elucidation.
While no specific data for the absolute configuration assignment of this compound analogs were found in the literature reviewed, general methods for such determinations are well-established. A combination of synthetic and spectroscopic procedures is often employed. For instance, the absolute configuration of a novel spiroacetal, (2S,6R,8S)-2-methyl-8-ethyl-1,7-dioxaspiro[5.6]dodecane, was determined through its synthesis and mass spectral analysis. nih.gov
Advanced Spectroscopic Characterization in Spiro 5.6 Dodecan 3 One Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C NMR)
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of Spiro[5.6]dodecan-3-one. Through ¹H and ¹³C NMR, chemists can map the connectivity of atoms and infer the local electronic environment of each nucleus.
In ¹H NMR, the chemical shift (δ) of a proton is influenced by the proximity of electron-withdrawing groups. For this compound, the protons on the carbon atoms adjacent to the carbonyl group (C=O) are expected to be deshielded and appear at a higher chemical shift (downfield) compared to the other methylene protons in the cyclohexyl and cycloheptyl rings.
¹³C NMR spectroscopy provides information on each unique carbon atom in the molecule. The most distinct signal in the ¹³C NMR spectrum of this compound is the carbonyl carbon, which is significantly deshielded and appears far downfield. The spiro carbon, being a quaternary center, typically shows a signal of lower intensity.
While specific, experimentally verified spectra for this compound are not widely published, the expected chemical shifts can be predicted based on established principles and data from similar structures.
Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| -CH₂-C=O (alpha-protons) | 2.0 - 2.5 | Multiplet |
Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (Ketone) | 205 - 215 |
| C (Spiro) | 40 - 50 |
| CH₂ (alpha to C=O) | 35 - 45 |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule by measuring its mass with extremely high accuracy. This method is crucial for confirming the molecular formula of this compound, which is C₁₂H₂₀O.
HRMS instruments can measure mass-to-charge ratios (m/z) to four or more decimal places. This precision allows for the differentiation between compounds that may have the same nominal mass but different elemental formulas. The experimentally measured mass is compared to the calculated exact mass; a match within a narrow tolerance (typically <5 ppm) confirms the molecular formula.
For this compound, the calculated monoisotopic mass is 180.15142 Da. HRMS analysis would seek to find this mass or the mass of common adducts formed in the ion source.
Calculated m/z for Common Adducts of this compound (C₁₂H₂₀O)
| Adduct Ion | Calculated Mass-to-Charge (m/z) |
|---|---|
| [M+H]⁺ | 181.15869 |
| [M+Na]⁺ | 203.14083 |
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The method is based on the principle that molecular bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, resulting in an IR spectrum.
For this compound, the most diagnostic feature in its IR spectrum is the presence of a strong absorption band corresponding to the carbonyl (C=O) group of the ketone. The position of this band can also provide clues about the ring strain; for a six-membered ring ketone, it is typically observed around 1715 cm⁻¹. Other key absorptions include those from the C-H bonds of the alkane rings.
Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| C=O (Ketone) | Stretch | ~1715 | Strong |
| C-H (sp³ hybrid) | Stretch | 2850 - 2960 | Strong, multiple bands |
Electronic Circular Dichroism (ECD) for the Determination of Absolute Stereochemistry of Chiroptical Spiro[5.6]dodecane Derivatives
This compound is a chiral molecule, as the central spiro carbon atom is a stereocenter. This gives rise to two non-superimposable mirror images, or enantiomers. While techniques like NMR and MS can confirm the structure, they cannot typically distinguish between enantiomers.
Electronic Circular Dichroism (ECD) is a chiroptical spectroscopy technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. jascoinc.com It is a powerful, non-empirical method for determining the absolute configuration (i.e., R or S) of chiral compounds. researchgate.net
The determination of the absolute stereochemistry of chiral spiro[5.6]dodecane derivatives is achieved by comparing the experimentally measured ECD spectrum with theoretical spectra predicted by quantum chemical calculations, such as Time-Dependent Density Functional Theory (TD-DFT). nih.gov A theoretical spectrum is calculated for a known configuration (e.g., the R-enantiomer). If the calculated spectrum matches the experimental spectrum in terms of the signs and positions of the Cotton effects (the characteristic peaks in an ECD spectrum), the absolute configuration of the sample can be unambiguously assigned. This combined experimental and theoretical approach provides a robust assignment of the molecule's three-dimensional structure. researchgate.netnih.gov
Computational Chemistry and Theoretical Investigations of Spiro 5.6 Dodecan 3 One
Density Functional Theory (DFT) Studies on Electronic Structure, Stability, and Reactivity
The electronic properties and reactivity of a molecule can be largely understood by analyzing its Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (Egap = ELUMO - EHOMO) is a crucial parameter for determining molecular stability; a larger energy gap implies higher stability and lower chemical reactivity. mdpi.com
DFT calculations for spirocyclic systems often employ functionals like B3LYP or CAM-B3LYP with basis sets such as 6-311++G(d,p) to obtain optimized geometries and electronic properties. researchgate.net From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, providing a quantitative measure of the molecule's reactivity and stability.
Table 1: Hypothetical Global Reactivity Descriptors for Spiro[5.6]dodecan-3-one Calculated using DFT
| Parameter | Formula | Description | Hypothetical Value (eV) |
| HOMO Energy (EHOMO) | - | Energy of the highest occupied molecular orbital | -6.5 |
| LUMO Energy (ELUMO) | - | Energy of the lowest unoccupied molecular orbital | -1.2 |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability | 5.3 |
| Ionization Potential (IP) | -EHOMO | The minimum energy required to remove an electron | 6.5 |
| Electron Affinity (EA) | -ELUMO | The energy released when an electron is added | 1.2 |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | The power of an atom to attract electrons to itself | 3.85 |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to change in electron distribution | 2.65 |
| Chemical Softness (S) | 1/(2η) | Reciprocal of hardness, indicates higher reactivity | 0.189 |
| Electrophilicity Index (ω) | χ²/(2η) | A measure of the electrophilic power of a molecule | 2.79 |
Analysis of the molecular electrostatic potential (MEP) map, another output of DFT calculations, can identify the electrophilic and nucleophilic sites within the molecule, which is crucial for understanding its interaction with other chemical species. nih.gov
Molecular Dynamics (MD) Simulations for Conformational Sampling and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. For a flexible molecule like this compound, which contains both a six-membered and a seven-membered ring, MD simulations are invaluable for exploring its conformational landscape. mdpi.com
The process involves solving Newton's equations of motion for a system of interacting atoms, resulting in a trajectory that describes how the positions and velocities of the atoms vary over time. This allows for the sampling of different conformations and the study of their relative stabilities. researchgate.net A full conformational analysis can be achieved through the statistical analysis of these trajectories. semanticscholar.org
Key insights from MD simulations include:
Conformational Sampling: Identifying the most stable low-energy conformers of the molecule. For spirocyclic systems, this can reveal preferred chair-like or boat-like conformations of the constituent rings. semanticscholar.org
Intermolecular Interactions: Simulating the molecule in a solvent or in the presence of other molecules allows for the study of non-covalent interactions, such as hydrogen bonding and van der Waals forces. This is crucial for understanding its behavior in a condensed phase. nih.govresearchgate.net
Thermodynamic Properties: The simulation trajectory can be used to calculate thermodynamic properties like free energy, enthalpy, and entropy for different conformational states.
The stability of complexes formed between the spiro compound and other molecules, such as biological receptors, can be assessed by monitoring parameters like the root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and the center of mass (COM) separation distance over the simulation time. nih.gov
Molecular Mechanics (MM) and Force Field Calculations for Structural Optimization and Strain Analysis
Molecular Mechanics (MM) is a computational method that uses classical mechanics to model molecular systems. It relies on a force field, which is a set of parameters and functions that describe the potential energy of a system of atoms. MM methods are computationally less expensive than quantum mechanical methods, making them suitable for large systems and long simulations.
Structural Optimization: MM is widely used to find the minimum energy conformation of a molecule. The geometry is adjusted to minimize the steric energy, which is the sum of energies from bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic).
Strain Analysis: Spirocyclic compounds can possess significant ring strain due to the shared spiro-carbon atom. MM calculations can quantify this strain energy by comparing the energy of the molecule to a hypothetical strain-free reference compound. This analysis helps in understanding the molecule's stability and reactivity. For instance, studies on spiro-epoxides have found that conformers with a pseudo-axial orientation of the epoxide oxygen atom exhibit less strain. semanticscholar.org
Table 2: Illustrative Strain Energy Components for a this compound Conformer from a Molecular Mechanics Calculation
| Energy Component | Description | Hypothetical Energy (kcal/mol) |
| Bond Stretching | Energy due to bonds being stretched or compressed from their equilibrium lengths. | 2.5 |
| Angle Bending | Energy due to bond angles deviating from their ideal values. | 4.8 |
| Torsional Strain | Energy arising from the twisting of bonds. | 7.2 |
| Van der Waals | Non-bonded interactions (attraction and repulsion) between atoms. | 3.1 |
| Total Steric Energy | Sum of all energy components. | 17.6 |
Note: This table presents hypothetical data to illustrate the output of a molecular mechanics strain analysis. The values are not based on actual calculations for this compound.
The accuracy of MM calculations is highly dependent on the quality of the force field parameters. For novel molecules like this compound, specific parameters may need to be developed and validated against experimental data or higher-level quantum chemical calculations. researchgate.net
Quantum Chemical Calculations for Prediction of Spectroscopic Parameters
Quantum chemical calculations, particularly DFT, are extensively used to predict various spectroscopic parameters, which can then be compared with experimental spectra to confirm the molecular structure. nih.gov
NMR Spectroscopy: Theoretical calculations can predict the nuclear magnetic shielding constants, which are then converted to chemical shifts (δ). Spin-spin coupling constants (J) can also be computed. By performing a Boltzmann-weighted average of these parameters over a conformational ensemble, a theoretical NMR spectrum can be generated that closely matches the experimental one. nih.gov This is a powerful tool for structural elucidation of complex molecules. arxiv.orgaps.orgarxiv.orgcern.ch
IR and Raman Spectroscopy: Quantum chemical methods can calculate the vibrational frequencies and intensities of a molecule. These calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the calculations. The resulting theoretical infrared (IR) and Raman spectra can be compared with experimental data to assign the observed vibrational modes to specific molecular motions. researchgate.netdaneshyari.com
Table 3: Example of Calculated vs. Experimental Vibrational Frequencies for Key Functional Groups
| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) (Hypothetical) | Experimental Frequency (cm⁻¹) (Typical Range) |
| C=O Stretch | Ketone | 1750 | 1705-1725 |
| C-H Stretch (sp³) | Alkane | 2930 | 2850-3000 |
| C-C Stretch | Cyclohexane (B81311)/Cycloheptane (B1346806) | 1150 | 1000-1200 |
Note: The calculated frequencies are hypothetical examples. Actual calculations would provide a full spectrum of vibrational modes.
The agreement between calculated and experimental spectra provides strong evidence for the proposed structure and conformational preferences of the molecule.
Applications of Spiro 5.6 Dodecan 3 One As an Advanced Organic Building Block and Scaffold
Utilization in the Construction of Complex Molecular Architectures
The spiro[5.6]dodecane framework serves as a versatile starting point for the synthesis of intricate molecular structures, including pharmacologically active agents and natural product analogues. Its rigid conformation allows for precise control over the spatial orientation of appended functional groups, which is a crucial aspect in the design of molecules intended to interact with specific biological targets. The sp3-rich nature of the scaffold is a desirable trait in medicinal chemistry, as increased three-dimensionality often correlates with improved solubility and metabolic stability. researchgate.net
A notable application is in the synthesis of substituted pyrrole derivatives, which are important heterocyclic motifs in many FDA-approved anticancer drugs. preprints.org Researchers have developed synthetic pathways starting from derivatives of the spiro[5.6]dodecane system, such as 8-azaspiro[5.6]dodec-10-ene, to produce diastereomerically pure pyrrole compounds. preprints.orgmdpi.com These multi-step syntheses leverage the spirocyclic core to build complex molecules that would be challenging to assemble through other methods. mdpi.com The process often involves creating a key intermediate, such as a spirocyclic 1,2,3-triazole, which can then be coupled with other reagents to construct the final, complex target molecule. preprints.org
Table 1: Examples of Complex Scaffolds Synthesized from Spiro[5.6]dodecane Derivatives
| Starting Scaffold Derivative | Key Intermediate | Final Molecular Class | Synthetic Strategy |
| 8-Azaspiro[5.6]dodec-10-ene | Spirocyclic 1,2,3-triazole amine hydrochloride | Diastereomerically pure pyrrole derivatives | Epoxide ring-opening, "click-reaction", deprotection, and coupling reaction with various acids. preprints.orgmdpi.com |
| Cycloheptanecarboxaldehyde | Spiro[5.6]dodec-1-en-3-one | Spiro[5.6]dodeca-1,4-dien-3-one | Michael addition with methyl vinyl ketone followed by dehydrogenation with DDQ. |
Role of Spiro[5.6]dodecane Systems as "Privileged Structures" in Chemical Design
The concept of a "privileged structure" refers to a molecular scaffold that is capable of providing potent and selective ligands for multiple, often unrelated, biological targets through simple modification of its functional groups. nih.govd-nb.info These scaffolds are highly valued in drug discovery because they offer an efficient pathway to developing novel therapeutic agents. nih.gov
Spirocyclic systems, including the spiro[5.6]dodecane framework, are increasingly considered privileged structures. Their unique three-dimensional shapes and conformational rigidity allow them to present substituents in well-defined vectors, facilitating specific and high-affinity interactions with a wide range of proteins. chemdiv.com The ability of spiro compounds to serve as versatile scaffolds for therapeutic agents is demonstrated by their interaction with a broad spectrum of biological targets. chemdiv.com This versatility highlights their potential to address a wide array of diseases, from inflammation and pain to neurological and cardiovascular disorders. chemdiv.com The inherent structural complexity and sp3-rich character of spiro scaffolds like spiro[5.6]dodecane make them particularly suitable for designing target-focused libraries with good drug-like properties. nih.govd-nb.info
Table 2: Biological Target Classes Associated with Spirocyclic Scaffolds
| Target Family | Specific Examples of Targets | Potential Therapeutic Areas |
| G-Protein Coupled Receptors (GPCRs) | µ-opioid receptor, Chemokine CCR5, Bradykinin B1 receptor, V1a receptor, Muscarinic M3 receptor | Pain management, Inflammation, Cardiovascular disease chemdiv.com |
| Ion Channels | T-type calcium channels, TRPV1 receptors, Nav1.7 sodium channels | Neurological disorders, Pain management chemdiv.com |
| Enzymes | Xanthine oxidase, PLA2 receptor, Nitric Oxide Synthase-2 (NOS-2), Aminoacyl/phenylalanyl-tRNA synthetase | Inflammation, Metabolic disorders, Infectious diseases chemdiv.com |
Integration into Chemical Libraries for Diversity and Complexity
Chemical libraries are essential tools in modern drug discovery and chemical biology, providing large collections of small molecules for high-throughput screening. nih.gov The quality and utility of a library are largely determined by the structural diversity and complexity of its constituent compounds. cam.ac.uk
Spiro[5.6]dodecan-3-one is an ideal scaffold for inclusion in libraries created through Diversity-Oriented Synthesis (DOS). nih.govcam.ac.uk DOS aims to efficiently generate collections of structurally diverse molecules that explore large regions of chemical space. cam.ac.uk The rigid, three-dimensional nature of the spiro[5.6]dodecane core serves as an excellent starting point. By strategically introducing functional groups at various positions on the two rings (a process known as appendage diversity), a vast number of unique analogues can be created from a single core scaffold. nih.gov
The defined spatial arrangement of the spiro scaffold ensures that the resulting library members possess significant structural and stereochemical complexity. mdpi.com This complexity can lead to enhanced binding affinity and greater selectivity for biological targets compared to flatter, more conformationally flexible molecules. chemdiv.com Chemical suppliers have recognized this potential by creating large, dedicated libraries of spiro compounds, with some collections containing over 20,000 unique molecules, to provide researchers with novel starting points for drug discovery programs. chemdiv.com
Table 3: Illustrative Strategy for Library Diversification from this compound
| Core Scaffold | Position of Modification | Type of Reaction | Resulting Functional Group/Motif |
| This compound | C3 (Ketone) | Reductive amination | Secondary or tertiary amine |
| This compound | C2 or C4 (Alpha to ketone) | Aldol condensation | α,β-Unsaturated ketone |
| This compound | C3 (Ketone) | Wittig reaction | Exocyclic double bond |
| This compound | C3 (Ketone) | Grignard reaction | Tertiary alcohol |
Q & A
Q. What high-throughput screening (HTS) platforms are suitable for evaluating this compound’s interactions with biological targets?
- Platforms : Adapt automated imaging systems (e.g., SPIRO for Petri plate assays) to monitor growth inhibition or morphological changes in microbial/cancer cell lines. Integrate robotic liquid handlers for dose-response testing. Use R or Python scripts for batch processing of imaging data .
- Quality Control : Include Z’-factor calculations to validate assay robustness and minimize false positives/negatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
